![molecular formula C9H14F2O2 B2390357 (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol CAS No. 2470441-26-8](/img/structure/B2390357.png)
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Difluoro-3-oxabicyclo[331]nonan-7-yl)methanol is a chemical compound with the molecular formula C9H14F2O2 It is characterized by a bicyclic structure with two fluorine atoms and a hydroxyl group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol typically involves the construction of the bicyclic framework followed by the introduction of the fluorine atoms and the hydroxyl group. One common synthetic route involves the cyclization of a suitable precursor, followed by fluorination and hydroxylation reactions. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like sodium borohydride (NaBH4) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(9-Fluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol: Similar structure but with only one fluorine atom.
(9,9-Dichloro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol lies in its specific combination of a bicyclic framework, two fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)7-1-6(3-12)2-8(9)5-13-4-7/h6-8,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKODOBYAGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
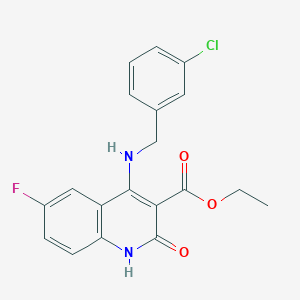
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
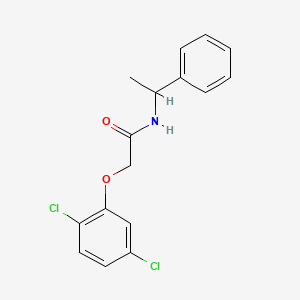
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)
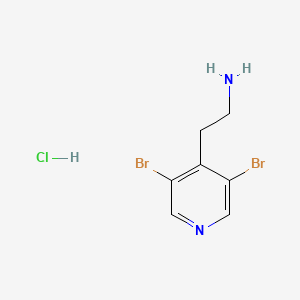
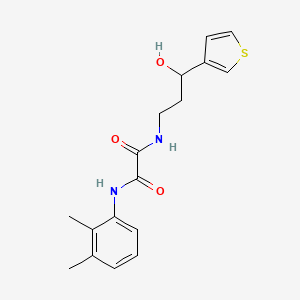
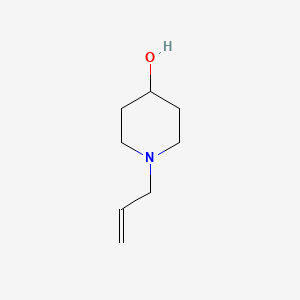
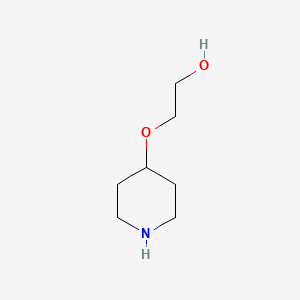
![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2390289.png)
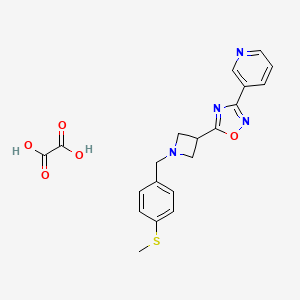
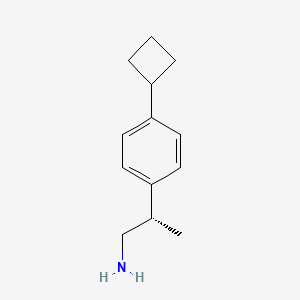
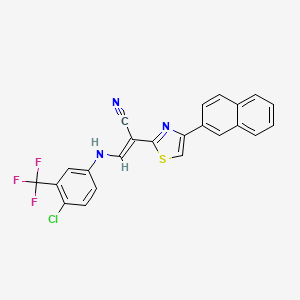
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)
